Cas no 65277-42-1 (Ketoconazole)

Ketoconazole 化学的及び物理的性質
名前と識別子
-
- ketoconazole
- cis-1-acetyl-4-(4-((2-(2,4-dichlorophenyl)-2-(1h-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine
- R41400
- (¡À)-Ketoconazol
- (±)-Ketoconazole
- 1-(4-(4-(((2R,4S)-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone
- KETOCANAZOLE
- Ketoconazole solution
- Brizoral
- Fitonal
- fungarest
- fungoral
- ketoderm
- kw-1414
- nizoral
- Nizral
- Onofin K
- (±)-cis-1-Acetyl-4-(4-[(2-[2,4-dichlorophenyl]-2-[1H-imidazol-1-ylmethyl]-1,3-dioxolan-4-yl)-methoxy]phenyl)piperazine
- (±)-cis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine
- 酮康唑
- Extina
- Xolegel
- Kuric
- (+)-Ketoconazole
- (2R,4S)-ketoconazole
- Ketoconazol
- C26H28Cl2N4O4
- CPD000058460
- Ketoconazolum
- SMR000058460
- MLS001146934
- MLS000069784
- 1-acetyl-4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
- DSSTox_CID_9879
- DSSTox_RID_78829
- DSSTox_GSID_29879
- 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1
- R 41400
- Ketoconazole
-
- MDL: MFCD00058579
- インチ: 1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1
- InChIKey: XMAYWYJOQHXEEK-OZXSUGGESA-N
- ほほえんだ: ClC1C([H])=C(C([H])=C([H])C=1[C@@]1(C([H])([H])N2C([H])=NC([H])=C2[H])OC([H])([H])[C@]([H])(C([H])([H])OC2C([H])=C([H])C(=C([H])C=2[H])N2C([H])([H])C([H])([H])N(C(C([H])([H])[H])=O)C([H])([H])C2([H])[H])O1)Cl
計算された属性
- せいみつぶんしりょう: 530.148761g/mol
- ひょうめんでんか: 0
- XLogP3: 4.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 回転可能化学結合数: 7
- どういたいしつりょう: 530.148761g/mol
- 単一同位体質量: 530.148761g/mol
- 水素結合トポロジー分子極性表面積: 69.1Ų
- 重原子数: 36
- 複雑さ: 735
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- Temperature: When heated to decomposition it emits toxic fumes of /hydrogen chloride and nitrogen oxides/.
- Dissociation Constants: pKa1 = 3.96 (amine); pKa2 = 6.75 (imine) (est)
- 色と性状: Powder
- 密度みつど: 1.4046 (rough estimate)
- ゆうかいてん: 148.0 to 152.0 deg-C
- ふってん: 753.4±60.0 °C at 760 mmHg
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - 屈折率: -10.5 ° (C=0.4, CHCl3)
- ようかいど: methanol: soluble50mg/mL
- すいようせい: Soluble in DMSO, ethanol, chloroform, water, and methanol.
- PSA: 69.06000
- LogP: 4.20870
- 光学活性: [α]20/D -1 to 1°, c = 4 in methanol
- 濃度: 2.0 mg/mL in methanol
- マーカー: 5302
- ようかいせい: 水に溶けない。
- じょうきあつ: 25°Cで0.0±2.5 mm水銀カラム
- かんど: 熱に敏感である
Ketoconazole セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301-H360F-H373-H410
- 警告文: P201-P273-P301 + P310-P308 + P313-P501
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 60-25-48/22-50/53
- セキュリティの説明: S36-S45
- RTECS番号:TK7912300
-
危険物標識:
- リスク用語:R25
- 包装カテゴリ:III
- どくせい:LD50 in mice, rats, guinea pigs, dogs (mg/kg): 44, 86, 28, 49 i.v.; 702, 227, 202, 780 orally (Heel)
- セキュリティ用語:6.1(b)
- 危険レベル:6.1
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装等級:III
- 包装グループ:III
- 危険レベル:6.1(b)
Ketoconazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ketoconazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A183059-5g |
cis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |
65277-42-1 | 98% | 5g |
$9.0 | 2025-02-20 | |
TRC | K186000-2g |
Ketoconazole |
65277-42-1 | 2g |
$ 150.00 | 2023-04-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP1169 |
65277-42-1 | 100MG |
¥2273.37 | 2023-01-14 | |||
TRC | K186000-1g |
Ketoconazole |
65277-42-1 | 1g |
$ 85.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0679-50 mg |
Ketoconazole |
65277-42-1 | 99.62% | 50mg |
¥283.00 | 2022-04-26 | |
eNovation Chemicals LLC | D488391-250g |
1-(4-(4-(((2S,4R)-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone |
65277-42-1 | 97% | 250g |
$420 | 2024-06-05 | |
Fluorochem | M02048-100g |
Ketoconazole |
65277-42-1 | >99% | 100g |
£371.00 | 2022-02-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0045-5G |
Ketoconazole |
65277-42-1 | >98.0%(T)(HPLC) | 5g |
¥390.00 | 2024-04-15 | |
ChemScence | CS-1845-5g |
Ketoconazole |
65277-42-1 | 99.47% | 5g |
$447.0 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | K129737-5g |
Ketoconazole |
65277-42-1 | ≥98% | 5g |
¥49.90 | 2023-09-02 |
Ketoconazole 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
Ketoconazoleに関する追加情報
Ketoconazole (65277-42-1): Chemical Structure and Pharmacological Properties
Ketoconazole (CAS No. 65277-42-1) is a synthetic imidazole antifungal agent widely used in the treatment of systemic and topical fungal infections. Its chemical structure features a piperazine ring and a dichlorophenyl group, which contribute to its broad-spectrum antifungal activity. The compound works by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, through the blockade of cytochrome P450-dependent 14α-demethylase. This mechanism not only disrupts membrane integrity but also enhances its efficacy against Candida, Dermatophytes, and other pathogenic fungi. Recent pharmacological studies highlight its potential off-label uses, including applications in Cushing's syndrome and prostate cancer, due to its adrenal steroidogenesis inhibition. Researchers are also exploring its synergy with other antifungals to combat drug-resistant strains, a topic of high interest in modern antimicrobial stewardship programs.
Ketoconazole (65277-42-1): Clinical Applications and Patient Safety
Clinically, Ketoconazole (65277-42-1) is prescribed for conditions like tinea versicolor, oral thrush, and chronic mucocutaneous candidiasis. However, its systemic use has declined due to hepatotoxicity risks, prompting regulatory agencies like the FDA to issue black box warnings. Current research focuses on optimizing topical formulations (e.g., shampoos, creams) to minimize systemic absorption while maintaining efficacy. Patient safety concerns have spurred investigations into therapeutic drug monitoring and genetic polymorphisms affecting metabolism, particularly CYP3A4 interactions. These advancements align with the growing demand for personalized medicine in antifungal therapy, addressing both efficacy and adverse event management.
Ketoconazole (65277-42-1): Drug Resistance and Future Research Directions
The rise of azole-resistant fungal pathogens has reignited interest in Ketoconazole (65277-42-1) as a scaffold for novel derivatives. Scientists are employing structure-activity relationship (SAR) studies to modify its core structure, aiming to overcome resistance mechanisms like efflux pump overexpression. Additionally, nanotechnology-based delivery systems (e.g., liposomes, polymeric nanoparticles) are being tested to enhance bioavailability and reduce toxicity. Collaborative efforts between academia and pharmaceutical companies are critical to addressing unmet needs in invasive fungal infections, particularly among immunocompromised populations. These innovations position Ketoconazole as a key player in the One Health initiative against global antifungal resistance.
65277-42-1 (Ketoconazole) 関連製品
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 89111-13-7(1H-Imidazole, 1-[(2-[1,1'-biphenyl]-4-yl-1,3-dioxolan-2-yl)methyl]-)
- 22916-47-8(Miconazole)
- 79444-52-3(1H-IMIDAZOLE, 1-[(2-[1,1'-BIPHENYL]-4-YL-4-ETHYL-1,3-DIOXOLAN-2-YL)METHYL]-)
- 202913-94-8(1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-2-(3-methylbutoxy)ethyl]-)
- 840-97-1(Ac-Tyr-OEt)
- 61258-42-2(1H-Imidazole, 1-[(2-phenyl-1,3-dioxolan-2-yl)methyl]-, mononitrate)
- 166734-81-2((R)-Imazalil)
- 79156-75-5(1-4-(4-{2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)methyl-1,3-dioxolan-4-ylmethoxy}phenyl)piperazin-1-ylethan-1-one)
- 83374-59-8(rac-trans-Ketoconazole)

